N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluoro group at position 6 and a methyl group at position 2. The ethyl linker connects this heterocyclic system to an acetamide moiety bearing a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3S/c1-24-15-6-5-14(19)11-16(15)25(29(24,27)28)8-7-23-17(26)10-12-3-2-4-13(9-12)18(20,21)22/h2-6,9,11H,7-8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGGPFXMWFWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Thiadiazole moiety : This segment is known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Trifluoromethyl phenyl group : This group often enhances the lipophilicity and metabolic stability of compounds.
- Acetamide functional group : Commonly associated with analgesic and anti-inflammatory activities.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₄F₃N₃O₂S
- Molecular Weight : 363.35 g/mol
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. A study on similar derivatives demonstrated effectiveness against various bacterial strains, suggesting that the thiadiazole component in our compound may confer similar properties.
Anti-inflammatory Effects
The acetamide group is often linked to anti-inflammatory effects. A comparative analysis of related compounds showed a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study involving benzo-thiadiazoles reported cytotoxic effects on breast cancer cell lines, hinting at the potential of our compound in oncology.
Table 1: Summary of Biological Activities
Case Study: Thiadiazole Derivatives
A study published in Molecules explored the synthesis and biological evaluation of thiadiazole derivatives. The results indicated that modifications to the thiadiazole ring could significantly enhance antimicrobial activity (see Table 1). The study found that specific substitutions led to improved efficacy against Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on various cancer cell lines. The findings suggest that compounds with trifluoromethyl groups exhibit enhanced potency due to increased cellular uptake and metabolic stability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.
Key conditions :
- Acidic hydrolysis : HCl (6M), reflux at 110°C for 8–12 hours.
- Basic hydrolysis : NaOH (2M), 80°C for 6 hours .
This reactivity aligns with trends observed in structurally related N-phenylacetamide derivatives .
Nucleophilic Substitution at the Ethyl Linker
The ethyl group bridging the benzothiadiazole and acetamide acts as a site for nucleophilic substitution. Halogenation and alkylation reactions are facilitated by the electron-withdrawing sulfone group in the benzothiadiazole ring .
Example reaction :
Replacement of the ethyl group’s terminal hydrogen with bromine using N-bromosuccinimide (NBS) under radical initiation .
| Reactant | Reagents | Product | Application |
|---|---|---|---|
| Target compound | NBS, AIBN, CCl₄, 80°C | Brominated derivative | Intermediate for cross-coupling reactions |
Electrophilic Aromatic Substitution (EAS)
The 3-(trifluoromethyl)phenyl group directs electrophilic substitution to the meta position due to the strong electron-withdrawing effect of the -CF₃ group .
Observed reactions :
- Nitration : HNO₃/H₂SO₄ at 0–5°C yields a nitro-substituted derivative .
- Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group .
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 65–72 |
| Sulfonation | H₂SO₄ (fuming), 50°C | Meta | 58–63 |
Oxidation of the Benzothiadiazole Core
The benzothiadiazole sulfone group (SO₂) is resistant to further oxidation, but the methyl group at position 3 can be oxidized to a carboxylic acid under strong conditions :
Reaction :
KMnO₄, H₂O, 100°C → 3-carboxybenzothiadiazole derivative.
| Starting Material | Product | Oxidizing Agent | Yield (%) |
|---|---|---|---|
| Target compound | Carboxylic acid derivative | KMnO₄ | 70–75 |
Coupling Reactions via the Amide Nitrogen
The acetamide’s nitrogen participates in Ullmann-type coupling reactions with aryl halides, enabling diversification of the trifluoromethylphenyl group .
Example :
CuI, K₂CO₃, DMF, 120°C → Aryl-substituted derivatives.
| Substrate | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|
| Target compound | 4-Iodobenzonitrile | CuI | Biarylacetamide |
Reduction of the Trifluoromethyl Group
While the -CF₃ group is typically inert, specialized reducing agents like BH₃-THF can partially reduce it to -CHF₂ under high-pressure conditions . This reaction is low-yielding (15–20%) and requires further optimization .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces cleavage of the benzothiadiazole ring, forming sulfonic acid and aryl amine fragments .
| Condition | Products | Yield (%) |
|---|---|---|
| UV, 24h | Sulfonic acid + Aryl amine | 40–45 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide
- Key Differences : Replaces the 3-(trifluoromethyl)phenylacetamide group with a 3-phenylbutanamide chain.
- Implications: The longer aliphatic chain (butanamide vs.
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
- Key Differences : Substitutes the 3-(trifluoromethyl)phenyl group with an indole ring.
Benzothiazole-Based Acetamides
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13)
- Structure : Features a benzothiazole core (vs. benzo[c]thiadiazole dioxide) with a trifluoromethyl group at position 4.
- Synthesis: Prepared via microwave-assisted coupling of 2-amino-6-trifluoromethylbenzothiazole with 2-(3-(trifluoromethyl)phenyl)acetyl chloride, yielding 19% .
- The low synthesis yield suggests challenges in optimizing reaction conditions for bulk production .
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11)
- Structure : Includes a trifluoromethoxy group on benzothiazole and a trimethoxyphenylacetamide.
- Implications : The trimethoxy substitution may improve solubility and π-π stacking interactions, while the trifluoromethoxy group enhances metabolic resistance. This compound’s design aligns with kinase inhibitor scaffolds targeting hydrophobic pockets .
Aromatic Thioether-Containing Amides
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1)
- Structure : Combines a pyridine-thioether group with a 2-(trifluoromethyl)phenylacetamide.
- Synthesis : Achieved 78% yield via nucleophilic substitution in DMF, highlighting efficient coupling of thiol and chloroacetamide precursors .
- Comparison : The pyridine-thioether moiety introduces sulfur-based hydrogen bonding, differing from the oxygen-rich dioxidobenzo[c]thiadiazole system. Higher yield suggests superior synthetic feasibility compared to Compound 13 .
Triazole-Thiazole Hybrids
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
Structural and Pharmacokinetic Comparison Tables
Table 2: Pharmacokinetic Predictions (Computational Estimates)
PSA: Polar Surface Area; logP: Octanol-water partition coefficient.
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzo[c]thiadiazole dioxide core requires precise oxidation steps, while analogs like Compound 13 face low yields due to steric hindrance from trifluoromethyl groups .
- Design Recommendations : Introducing electron-withdrawing groups (e.g., dioxide) may enhance target specificity, while optimizing substituent bulk (e.g., replacing trifluoromethyl with methoxy) could improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
